

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylbenzoic acid

Cat. No.: B1282578

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a versatile building block in organic and medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a methyl-substituted benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of its discovery and history, physicochemical properties, synthesis, and potential applications, with a focus on its role in drug development.

Discovery and History

While a definitive seminal publication marking the first synthesis of **2-Amino-5-bromo-4-methylbenzoic acid** (CAS No: 106976-24-3) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of halogenated and substituted anthranilic acid derivatives in the 20th century. The core anthranilic acid scaffold has been a cornerstone in the synthesis of dyes and pharmaceuticals. The introduction of bromine and methyl groups onto this scaffold would have been a logical step in the exploration of structure-activity relationships (SAR) for various therapeutic targets.

The synthesis of related brominated aminobenzoic acids has been documented in various contexts, often as intermediates for more complex molecules. It is probable that **2-Amino-5-bromo-4-methylbenzoic acid** was first synthesized and characterized as part of a larger synthetic effort within an academic or industrial research setting focused on creating libraries of substituted aromatic compounds for screening purposes. Its utility as a precursor for compounds with potential biological activity would have driven its initial, likely unpublished, synthesis. Today, it is commercially available and primarily utilized as a key intermediate in the development of novel therapeutic agents.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-bromo-4-methylbenzoic acid** is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

Property	Value
CAS Number	106976-24-3
Molecular Formula	C ₈ H ₈ BrNO ₂
Molecular Weight	230.06 g/mol
IUPAC Name	2-amino-5-bromo-4-methylbenzoic acid
Appearance	Solid
SMILES	<chem>CC1=CC(=C(C=C1Br)C(=O)O)N</chem>
InChI Key	PJGDLDZLEKENNP-UHFFFAOYSA-N

Data sourced from PubChem.^[2]

Synthesis and Characterization

The synthesis of **2-Amino-5-bromo-4-methylbenzoic acid** is typically achieved through the bromination of 2-Amino-4-methylbenzoic acid. This electrophilic aromatic substitution reaction is a standard method for introducing bromine atoms onto an activated benzene ring.

General Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylbenzoic acid

This protocol is a representative method based on established procedures for the bromination of substituted anilines.

Materials:

- 2-Amino-4-methylbenzoic acid
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Acetic acid or Chloroform
- Sodium bicarbonate solution (saturated)
- Sodium sulfite solution (10%)
- Ethyl acetate
- Magnesium sulfate (anhydrous)

Procedure:

- **Dissolution:** Dissolve 2-Amino-4-methylbenzoic acid in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in the same solvent dropwise to the stirred reaction mixture. The reaction is typically exothermic and should be maintained at a low temperature to ensure selective bromination.^[1]
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench any excess bromine by adding a 10% aqueous solution of sodium sulfite.

- **Neutralization and Extraction:** Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.
- **Washing and Drying:** Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-5-bromo-4-methylbenzoic acid**.

Characterization

The structure and purity of the synthesized **2-Amino-5-bromo-4-methylbenzoic acid** are confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure, including the positions of the substituents on the aromatic ring.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-Br stretch.[3]
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

Substituted anthranilic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][5][6] **2-Amino-5-bromo-4-methylbenzoic acid** serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in oncology and inflammation.

Role as a Synthetic Intermediate

The three distinct functional groups on the **2-Amino-5-bromo-4-methylbenzoic acid** scaffold allow for a variety of chemical modifications:

- The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.
- The carboxylic acid can be converted to esters, amides, or other derivatives.
- The bromine atom is a key functional group for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups.[1]

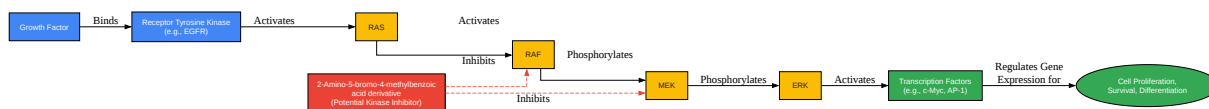
Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors are based on scaffolds that can form key hydrogen bond interactions with the hinge region of the kinase active site. Anthranilic acid derivatives are well-suited for this purpose. The amino and carboxylic acid groups can act as hydrogen bond donors and acceptors. The bromo and methyl substituents can be used to fine-tune the steric and electronic properties of the molecule to achieve selectivity and potency for a specific kinase target.

Derivatives of anthranilic acid have been shown to inhibit various kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptor, and mitogen-activated protein kinase (MAPK) pathway kinases.[4][5][6][7]

Visualization of a Potential Signaling Pathway

As derivatives of **2-Amino-5-bromo-4-methylbenzoic acid** are explored as kinase inhibitors, a relevant signaling pathway to consider is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

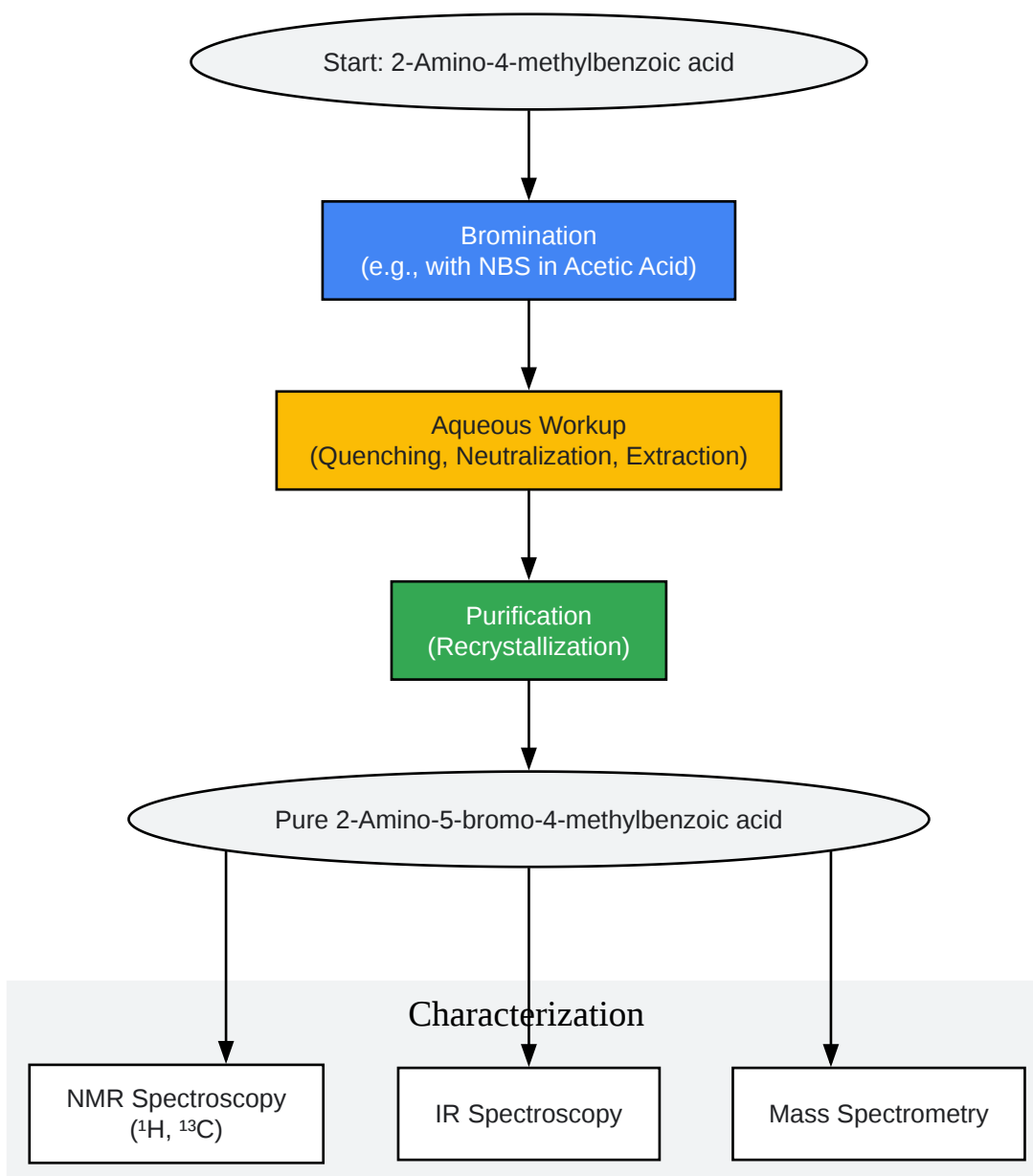


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Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **2-Amino-5-bromo-4-methylbenzoic acid**.



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Caption: Workflow for synthesis and characterization.

Conclusion

2-Amino-5-bromo-4-methylbenzoic acid is a key synthetic intermediate with significant potential in drug discovery. Its well-defined structure and versatile reactivity allow for the creation of diverse molecular libraries for screening against various therapeutic targets, particularly protein kinases. While its specific discovery history is not well-documented, its continued use in research underscores its importance in the ongoing development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers in the field.

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